molecular formula C10H8FNO4 B12304179 trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12304179
M. Wt: 225.17 g/mol
InChI Key: FSRBAVSPEDPDMK-UHFFFAOYSA-N
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Description

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorinated nitroaromatic substituent. The compound’s structure includes a cyclopropane ring fused to a phenyl group substituted with fluorine (2-position) and a nitro group (5-position), along with a carboxylic acid functional group.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)

InChI Key

FSRBAVSPEDPDMK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Key Features:

  • Reagents : Sulfonium salts (e.g., (fluoromethyl)diphenylsulfonium tetrafluoroborate), NaH.
  • Conditions : Anhydrous dioxane, rt, 4–24 hours.
  • Yield : 60–85% for analogous fluorocyclopropanes.
  • Advantages : Broad substrate scope, no transition-metal catalysts.
  • Limitations : Sensitivity to moisture, moderate diastereoselectivity.

Multi-Step Synthesis via Phenyl Sulfide Intermediate (Patent Route)

A patented route (WO2018032796A1) outlines a five-step sequence for synthesizing 2-fluorocyclopropanecarboxylic acid derivatives:

  • Step 1 : Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of K₂CO₃ yields a phenyl sulfide intermediate.
  • Step 2 : Oxidation with Oxone converts the sulfide to a sulfone.
  • Step 3 : Base-mediated elimination (e.g., NaOH) produces 1-fluoro-1-benzenesulfonylethylene.
  • Step 4 : Cyclopropanation with ethyl diazoacetate using Ru catalysts (e.g., Ru(Pheox)) forms the cyclopropane ester.
  • Step 5 : Hydrolysis and acidification yield the target carboxylic acid.

Optimization Data:

Step Reagents/Conditions Yield Selectivity (trans:cis)
1 K₂CO₃, DMF, 60°C 92%
4 Ru(Pheox), CHCl₃ 80% 86:14

Advantages : Scalable, uses cost-effective Oxone instead of mCPBA.
Challenges : Handling gaseous intermediates (e.g., 1,1-fluorochloroethylene) requires specialized equipment.

Enantioselective Rh-Catalyzed Cyclopropanation

Rhodium-catalyzed methods enable asymmetric synthesis of fluorocyclopropanes. For example, Rh₂(S-BPTCP)₄ catalyzes the reaction of 1-fluoro-1-benzenesulfonylethylene with ethyl diazoacetate in CHCl₃ at −35°C, achieving 92% yield and 70% enantiomeric excess (ee).

Critical Parameters:

  • Catalyst : Chiral Rh complexes (e.g., Rh₂(S-BPTCP)₄).
  • Temperature : −35°C to 0°C.
  • Solvent : Halogenated solvents (CHCl₃, CH₂Cl₂).
  • Yield/Selectivity : 70–92% yield, up to 86% trans selectivity.

Nitration of Pre-Formed Cyclopropane Intermediates

Post-cyclopropanation nitration offers an alternative route. For instance, methyl 2-(2-fluorophenyl)cyclopropane-1-carboxylate is nitrated using HNO₃/H₂SO₄ at 0°C, followed by hydrolysis to the carboxylic acid.

Nitration Conditions:

  • Nitrating Agent : 65% HNO₃, concentrated H₂SO₄.
  • Temperature : 0–5°C.
  • Yield : 75–85%.

Advantages : Avoids handling nitro-containing starting materials.
Drawbacks : Requires precise temperature control to prevent over-nitration.

Comparative Analysis of Synthetic Routes

Method Yield (%) trans Selectivity Key Advantages Limitations
JCC Reaction 60–85 Moderate No metal catalysts Low diastereoselectivity
Patent Route 80–92 86:14 Scalable, cost-effective reagents Multi-step, gaseous intermediates
Rh-Catalyzed 70–92 86:14 (70% ee) High enantioselectivity Expensive catalysts, low temps
Post-Nitration 75–85 Simplified starting materials Risk of byproducts

Mechanistic Insights and Stereochemical Control

Cyclopropanation mechanisms vary by method:

  • JCC Reaction : Sulfonium ylide addition to alkenes proceeds via a [2+1] cycloaddition, with fluorine’s electronegativity stabilizing the transition state.
  • Ru-Catalyzed : Metal-carbene intermediates insert into alkenes, with chiral ligands dictating enantioselectivity.
  • Diazo-Based : Ethyl diazoacetate decomposes to carbenes, which react with alkenes in a stereospecific manner.

Industrial-Scale Considerations

The patent route is favored for large-scale production due to:

  • Cost Efficiency : Oxone ($0.5/g) vs. mCPBA ($5/g).
  • Safety : Avoids diazo compounds (explosive hazards).
  • Throughput : Batch processes achieve >90% purity after recrystallization.

Chemical Reactions Analysis

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their structural differences are outlined below:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid (Target) 2-F, 5-NO₂ C₁₀H₇FNO₄* 225.17† Not explicitly listed‡ Nitro group enhances reactivity; high polarity.
trans-2-(3-Chloro-5-fluorophenyl)cyclopropane-1-carboxylic acid 3-Cl, 5-F C₁₀H₈ClFO₂ 214.62 2227899-38-7 Chlorine substitution increases lipophilicity.
1-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid 2-F, 5-CF₃ (benzyl-linked) C₁₂H₁₀F₄O₂ 278.20 1517400-96-2 Trifluoromethyl group improves metabolic stability.
2-Fluoro-2-phenylcyclopropane-1-carboxylic acid 2-F (no additional substituents) C₁₀H₉FO₂ 180.18 Multiple synonyms Simpler structure; lower steric hindrance.
1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid 3-Br, 5-CH₃ C₁₁H₁₁BrO₂ 259.08 1314773-93-7 Bromine enables cross-coupling reactions.

*Assumed formula based on substituents. †Calculated molecular weight.

Physicochemical Properties

  • Polarity and Solubility : The nitro group in the target compound increases polarity compared to chloro (Cl) or trifluoromethyl (CF₃) analogs . However, the nitro group may reduce aqueous solubility due to planar aromatic stacking.
  • Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents. Fluorine’s electron-withdrawing effect enhances acidity compared to methyl or bromo analogs .

Biological Activity

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227755-27-1) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The compound features a cyclopropane ring, which is known for its unique structural properties and reactivity. This article aims to provide a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Basic Information

  • Molecular Formula : C10H8FNO4
  • Molecular Weight : 225.17 g/mol
  • Melting Point : Predicted at approximately 368.4 ± 42.0 °C
  • Density : Approximately 1.545 ± 0.06 g/cm³

Structure

The structure of this compound can be represented as follows:

OC O C1CC1c1cc ccc1F N O O \text{OC O C1CC1c1cc ccc1F N O O }

This compound contains a fluorine atom and a nitro group attached to a phenyl ring, which may contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity and may influence the binding affinity to certain proteins or enzymes.

Potential Targets

  • Kinases : The compound may exhibit inhibitory effects on specific kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  • Histone Deacetylases (HDACs) : Fluorinated compounds often show increased potency against HDACs, which are critical in regulating gene expression and are implicated in various cancers .

In Vitro Studies

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. A study reported an IC50 value in the low micromolar range for its growth inhibitory activity against human prostate cancer cells (DU145), which suggests it may be a promising candidate for further development in cancer therapeutics .

Case Studies

A recent investigation into the effects of fluorinated compounds on cellular pathways highlighted that derivatives similar to this compound can enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance mechanisms .

Comparative Data Table

Compound NameIC50 (µM)TargetReference
This compoundLow MicromolarProstate Cancer Cells (DU145)
VorinostatLow MicromolarHistone Deacetylase
SF5-vorinostatLow Single-Digit MicromolarVarious Cancer Cell Lines

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